tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate
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Overview
Description
tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This particular compound is known for its stability and unique structural features, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(aminomethyl)-4,4-dimethylcyclohexane. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stable structure makes it an ideal candidate for various chemical reactions and studies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Industrially, this compound is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical studies.
Comparison with Similar Compounds
- tert-butylN-[1-(aminomethyl)cyclopropyl]carbamate
- tert-butylN-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
- tert-butylN-[1-(aminomethyl)cycloheptyl]carbamate
Comparison: Compared to these similar compounds, tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate is unique due to its specific structural features, such as the presence of dimethyl groups on the cyclohexyl ring. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-14(10-15)8-6-13(4,5)7-9-14/h6-10,15H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVXSGSCFWWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CN)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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